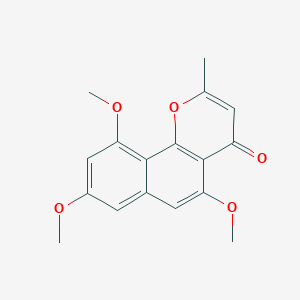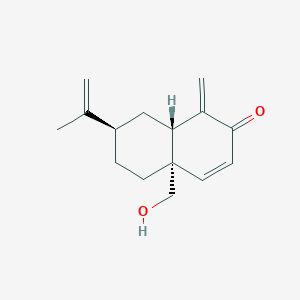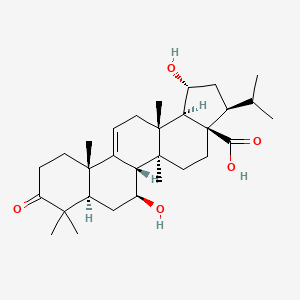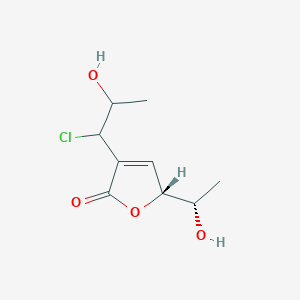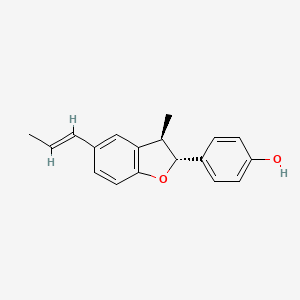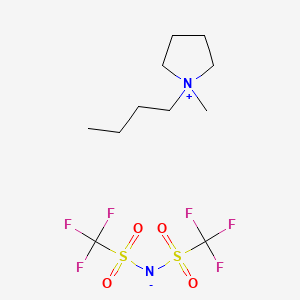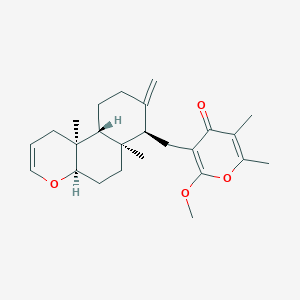
candelalide A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Candelalide A is a diterpenoid isolated from Sesquicillium candelabrum and has been shown to act as a blocker of the voltage-gated potassium channel Kv1.3. It has a role as a metabolite and a potassium channel blocker. It is a diterpenoid, an organic heterotricyclic compound, a cyclic ether, a member of 4-pyranones and a ketene acetal.
Applications De Recherche Scientifique
Enantioselective Synthesis
Candelalide A has been a subject of interest in the realm of organic synthesis. A study by Watanabe et al. (2005) describes a convergent route for the enantioselective total synthesis of (-)-candelalide A. This synthesis involved combining a trans-decalin portion and a gamma-pyrone moiety, crucial for assembling the entire carbon framework. The research highlights the use of a strategic [2,3]-Wittig rearrangement, which is pivotal for establishing specific stereogenic centers in the molecule (Watanabe et al., 2005).
Blocker of Voltage-Gated Potassium Channel Kv1.3
Candelalides, including candelalide A, have been identified as blockers of the voltage-gated potassium channel Kv1.3. Singh et al. (2001) discovered that candelalides A-C are novel diterpenoid pyrones that can effectively block this channel. The study delves into the structure, stereochemistry, and activity of these compounds against Kv1.3, highlighting their potential as immunosuppressive agents (Singh et al., 2001).
Construction of Decalin Skeleton
The construction of the decalin skeleton, a component of candelalide, has been explored by Li and Yang (2015). Their research presents a method to construct the 9,10-syn-trans-decalin skeleton from (+)-sclareolide, using semipinacol rearrangement as a key step. This approach provides a foundational strategy for synthesizing a variety of biologically active natural products, including candelalide analogs (Li & Yang, 2015).
Propriétés
Nom du produit |
candelalide A |
|---|---|
Formule moléculaire |
C25H34O4 |
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
3-[[(4aR,6aR,7R,10aR,10bS)-6a,10b-dimethyl-8-methylidene-1,4a,5,6,7,9,10,10a-octahydrobenzo[f]chromen-7-yl]methyl]-2-methoxy-5,6-dimethylpyran-4-one |
InChI |
InChI=1S/C25H34O4/c1-15-8-9-20-24(4,12-10-21-25(20,5)11-7-13-28-21)19(15)14-18-22(26)16(2)17(3)29-23(18)27-6/h7,13,19-21H,1,8-12,14H2,2-6H3/t19-,20-,21-,24-,25+/m1/s1 |
Clé InChI |
SCHPGLGCBCJZKD-YYHYCTJNSA-N |
SMILES isomérique |
CC1=C(OC(=C(C1=O)C[C@@H]2C(=C)CC[C@@H]3[C@@]2(CC[C@@H]4[C@]3(CC=CO4)C)C)OC)C |
SMILES canonique |
CC1=C(OC(=C(C1=O)CC2C(=C)CCC3C2(CCC4C3(CC=CO4)C)C)OC)C |
Synonymes |
candelalide A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



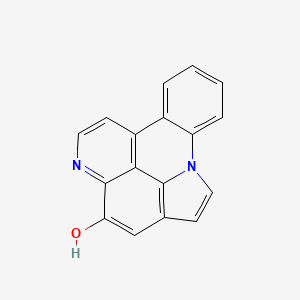
![3-[(E)-2-acetamidoethenyl]sulfinyl-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1250276.png)
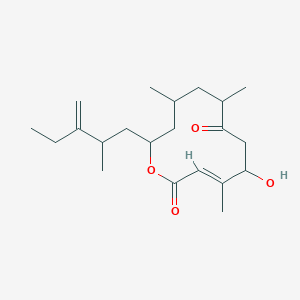
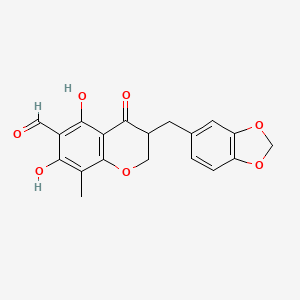
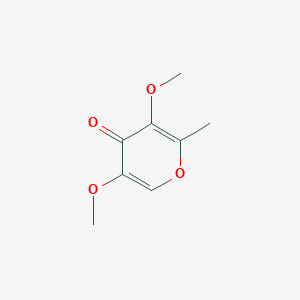
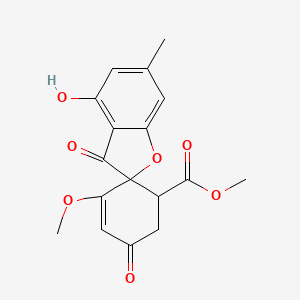
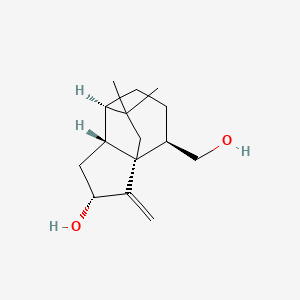
![methyl (2S,3R,4S)-3-ethenyl-4-(2-oxoethyl)-2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate](/img/structure/B1250288.png)
